molecular formula C8H12BrNO3S2 B14912544 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide

5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide

Cat. No.: B14912544
M. Wt: 314.2 g/mol
InChI Key: WVZFIJGDOBUHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide typically involves the bromination of thiophene followed by sulfonamide formation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and coupled products with various functional groups .

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group is known to mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of a bromine atom and a sulfonamide group, which imparts distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H12BrNO3S2

Molecular Weight

314.2 g/mol

IUPAC Name

5-bromo-N-(1-methoxypropan-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C8H12BrNO3S2/c1-6(5-13-2)10-15(11,12)8-4-3-7(9)14-8/h3-4,6,10H,5H2,1-2H3

InChI Key

WVZFIJGDOBUHQR-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=C(S1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.